molecular formula C31H28N2O3S B297984 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B297984
M. Wt: 508.6 g/mol
InChI Key: ILLDZCCEXCEVLI-VWDNJRNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one, also known as EMA401, is a small molecule that has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. EMA401 is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which has been shown to play a role in pain processing in the nervous system.

Mechanism of Action

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is a selective antagonist of the AT2 receptor, which is expressed in the nervous system and has been shown to play a role in pain processing. By blocking the AT2 receptor, 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is able to reduce pain signaling in the nervous system.
Biochemical and Physiological Effects:
2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is that it has been extensively studied in preclinical models of pain, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is that it is a small molecule, which may limit its ability to penetrate the blood-brain barrier and reach its target in the nervous system.

Future Directions

There are several potential future directions for research on 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one. One direction could be to further investigate the mechanism of action of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one and its effects on pain signaling in the nervous system. Another direction could be to explore the potential of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one in combination with other pain medications to enhance its efficacy. Additionally, clinical trials will be necessary to determine the safety and efficacy of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one in humans.

Synthesis Methods

The synthesis of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 4-ethylbenzaldehyde and 3-methoxy-4-(1-naphthylmethoxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with acetic anhydride to form 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one.

Scientific Research Applications

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. In preclinical studies, 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has also been shown to have a favorable safety profile in preclinical studies.

properties

Product Name

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C31H28N2O3S

Molecular Weight

508.6 g/mol

IUPAC Name

(5E)-2-(4-ethylphenyl)imino-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H28N2O3S/c1-4-21-12-15-25(16-13-21)32-31-33(2)30(34)29(37-31)19-22-14-17-27(28(18-22)35-3)36-20-24-10-7-9-23-8-5-6-11-26(23)24/h5-19H,4,20H2,1-3H3/b29-19+,32-31?

InChI Key

ILLDZCCEXCEVLI-VWDNJRNHSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)S2)C

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)S2)C

Origin of Product

United States

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